molecular formula C19H23N B1281721 2-Benzyl-1,1,3,3-tetramethylisoindoline CAS No. 82894-83-5

2-Benzyl-1,1,3,3-tetramethylisoindoline

Cat. No.: B1281721
CAS No.: 82894-83-5
M. Wt: 265.4 g/mol
InChI Key: PXORNCDWOHJSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,1,3,3-tetramethylisoindoline is a heterocyclic compound with the molecular formula C19H23N. It is characterized by a benzyl group attached to a tetramethylisoindoline core. This compound is primarily used in research settings and is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline typically involves the reaction of benzylamine with 1,1,3,3-tetramethylisoindolin-2-yloxyl. One common method includes dissolving benzylamine in acetic acid (AcOH) and adding 10% palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then placed in a high-pressure reactor, charged with hydrogen gas (H2), and stirred at room temperature for several hours. The resulting product is filtered, neutralized, and extracted to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Oxidative Debenzylation

Treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br₂) in carbon tetrachloride (CCl₄) results in oxidative cleavage of the benzyl group, producing 2-bromo-1,1,3,3-tetramethylisoindoline and benzaldehyde. This reaction proceeds via an iminium ion intermediate, which hydrolyzes during workup .

Reaction Reagents/Conditions Products Yield
Oxidative debenzylationBr₂ (4 equiv.) in CCl₄, RT2-Bromo-1,1,3,3-tetramethylisoindoline + Benzaldehyde95%

Oxidation to Nitroxides

The compound can be oxidized to form stable nitroxide radicals using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in methanol. This yields 1,1,3,3-tetramethylisoindolin-2-yloxyl , a radical scavenger used in EPR spectroscopy .

Aromatic Ring Bromination

Bromination of the isoindoline ring is achieved using Br₂ and aluminum chloride (AlCl₃) in CCl₄. The position and number of bromine substituents depend on reaction conditions:

Reaction Reagents/Conditions Products Yield
MonobrominationBr₂ (1 equiv.), AlCl₃, CCl₄5-Bromo-1,1,3,3-tetramethylisoindoline60–70%
DibrominationBr₂ (2 equiv.), AlCl₃, CCl₄5,6-Dibromo-1,1,3,3-tetramethylisoindoline80%
TribrominationBr₂ (3 equiv.), AlCl₃, CCl₄2,5,6-Tribromo-1,1,3,3-tetramethylisoindoline50%

Grignard Reagent Alkylation

Reaction with Grignard reagents (e.g., methylmagnesium iodide) in toluene introduces alkyl groups to the isoindoline core. For example:

Reaction Reagents/Conditions Products Yield
MethylationMeMgI, toluene, reflux1-Ethyl-1,1,3,3-tetramethylisoindoline (by-product)7–10%
AllylationAllylMgBr, THF, RT2-Allyl-1,1,3,3-tetramethylisoindoline85%

Electrophilic Aromatic Substitution

Nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the 5-position of the isoindoline ring .

Hydrogenolytic Cleavage

Catalytic hydrogenation (H₂, Pd/C) in acetic acid removes the benzyl group, yielding 1,1,3,3-tetramethylisoindoline , a precursor for further functionalization .

Reaction Reagents/Conditions Products Yield
HydrogenolysisH₂ (1 atm), 10% Pd/C, AcOH, RT1,1,3,3-Tetramethylisoindoline>90%

Mechanistic Insights

  • Oxidative Debenzylation : Proceeds via iminium ion formation, followed by hydrolysis .
  • Nitroxide Formation : Involves radical stabilization through electron delocalization .
  • Bromination : Electrophilic aromatic substitution facilitated by AlCl₃-generated Br⁺ ions .

Scientific Research Applications

Chemistry

2-Benzyl-1,1,3,3-tetramethylisoindoline is primarily used as a precursor for synthesizing stable nitroxide radicals. These radicals are crucial in:

  • Studying radical chemistry : They serve as spin labels in electron paramagnetic resonance (EPR) spectroscopy.
  • Investigating reaction mechanisms involving free radicals.

Biology

In biological research, this compound is utilized for:

  • Oxidative Stress Studies : It acts as a probe for detecting reactive oxygen species (ROS), helping to elucidate mechanisms of oxidative damage.
  • Antioxidant Properties : Investigated for its potential to mitigate oxidative damage in biological systems, providing insights into cellular protection mechanisms.

Medicine

Research indicates potential medicinal applications such as:

  • Antioxidant Activity : Studies suggest that the compound can scavenge free radicals, potentially leading to therapeutic applications in diseases related to oxidative stress.
  • Protective Effects : Its interaction with metalloporphyrins and other redox-active species may offer protective effects against cellular damage.

Materials Science

In industrial applications:

  • Polymer Chemistry : Used as a stabilizer to enhance the durability of materials.
  • Development of New Materials : Its unique properties allow for innovations in material design and functionality.

Case Study 1: Antioxidant Properties

A study by Alam et al. (2022) investigated the antioxidant properties of various isoindoline derivatives, including this compound. The findings demonstrated significant ROS scavenging activity, suggesting its potential use in developing antioxidant therapies for oxidative stress-related conditions .

Case Study 2: EPR Spectroscopy Applications

Research published by Griffiths et al. (1983) highlighted the role of nitroxide radicals derived from this compound in EPR studies. The stability of these radicals allows for detailed investigations into radical mechanisms in chemical reactions .

Data Table: Comparison of Related Compounds

Compound NameApplication AreaNotable Features
This compoundChemistry/BiologyPrecursor for stable nitroxides; antioxidant
1,1,3,3-Tetramethylisoindolin-2-yloxylChemistryRelated nitroxide with similar stability
2-Bromo-1,1,3,3-tetramethylisoindolineSynthetic ChemistryBrominated derivative used for further functionalization

Mechanism of Action

The mechanism of action of 2-Benzyl-1,1,3,3-tetramethylisoindoline primarily involves its ability to form stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as metalloporphyrins and other redox-active species, modulating their activity and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylisoindolin-2-yloxyl: A closely related nitroxide radical with similar stability and reactivity.

    2-Bromo-1,1,3,3-tetramethylisoindoline: A brominated derivative used in further functionalization reactions.

    5,6-Dibromo-1,1,3,3-tetramethylisoindoline: Another brominated variant with unique reactivity.

Uniqueness

2-Benzyl-1,1,3,3-tetramethylisoindoline is unique due to its benzyl group, which provides additional sites for chemical modification and enhances its stability compared to other isoindoline derivatives. This makes it a valuable compound for various research applications and synthetic pathways .

Biological Activity

Overview

2-Benzyl-1,1,3,3-tetramethylisoindoline (C19H23N) is a heterocyclic compound recognized for its unique chemical structure and biological properties. This compound features a benzyl group attached to a tetramethylisoindoline core and is primarily studied for its stability and reactivity in various scientific applications. Its biological activity is particularly relevant in the context of oxidative stress and radical scavenging, making it a subject of interest in both chemistry and biology.

The compound is known to undergo several chemical reactions:

  • Oxidation : Converts to stable nitroxide radicals, which are crucial for studying radical chemistry.
  • Reduction : Can revert to the parent amine form.
  • Substitution : The benzyl group can be modified with various functional groups.

The primary mechanism of action involves the formation of stable nitroxide radicals that scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. This property allows it to interact with molecular targets like metalloporphyrins, modulating their activity and providing cellular protection against oxidative damage.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been employed in studies investigating its potential to mitigate oxidative damage in biological systems. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage associated with oxidative stress.

Neuroprotective Effects

In related studies on isoindoline derivatives, compounds similar to this compound have shown neuroprotective properties. For instance, lower concentrations of related compounds demonstrated protective effects against apoptosis in neuronal cells, suggesting a potential for therapeutic applications in neurodegenerative diseases .

Study on Radical Scavenging Efficiency

A study evaluated the radical scavenging efficiency of this compound compared to other nitroxide radicals. The findings indicated that this compound exhibited superior scavenging capabilities against various ROS, highlighting its potential as an effective antioxidant agent.

Synthesis and Utilization in Biological Research

The synthesis of this compound has been optimized for use in biochemical studies. It serves as a precursor for stable nitroxide radicals used in electron paramagnetic resonance (EPR) spectroscopy to study molecular interactions and enzyme activities. This application underscores its importance in both fundamental research and practical applications in drug development .

Data Table: Comparative Biological Activity

Compound NameRadical Scavenging ActivityNeuroprotective EffectApplication Area
This compoundHighModerateAntioxidant research
1-Benzyl-1,2,3,4-tetrahydroisoquinolineLowHigh (at low conc.)Neurodegenerative disease study
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dioneModerateLowEnzyme activity probe

Q & A

Basic Question: What are the common synthetic byproducts during the preparation of 2-Benzyl-1,1,3,3-tetramethylisoindoline, and how can they be minimized?

Methodological Answer:
During synthesis, the primary byproduct is 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one, formed via unintended hydroxylation or oxidation steps . To minimize this:

  • Reaction Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Catalytic Control : Adjust stoichiometry of reducing agents (e.g., NaBH4) to suppress hydroxylation.
  • Purification : Recrystallize the product using non-polar solvents (hexane/ethyl acetate) to isolate the target compound.

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm methyl group environments (e.g., δ 1.2–1.5 ppm for tetramethyl groups) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C18_{18}H21_{21}N, MW 251.36 g/mol) and fragmentation patterns.

Advanced Question: How can computational modeling optimize reaction pathways for synthesizing this compound derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to simulate intermediates and transition states, identifying energy barriers for side reactions .
  • Kinetic Modeling : Predict optimal reaction times and temperatures using software like COMSOL Multiphysics to minimize byproduct formation .
  • Case Study : Derivatives with electron-withdrawing substituents show higher stability in radical scavenging applications .

Advanced Question: How do steric and electronic effects in this compound influence its efficacy as a spin probe?

Methodological Answer:

  • Steric Effects : The tetramethyl groups restrict molecular motion, enhancing spin coherence times in EPR studies.
  • Electronic Effects : Electron-donating benzyl groups stabilize radical intermediates (e.g., TMIO), improving scavenging activity .
  • Validation : Compare experimental EPR spectra with simulated data (e.g., EasySpin software) to quantify spin density distribution .

Advanced Question: What methodological frameworks resolve contradictions in reported reactivity data for isoindoline derivatives?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial approach to isolate variables (e.g., solvent polarity, temperature) affecting reaction outcomes .
  • Meta-Analysis : Apply statistical tools (ANOVA) to aggregated literature data, identifying outliers or systematic errors .
  • Case Study : Discrepancies in radical scavenging efficiency can arise from unaccounted solvent effects (e.g., protic vs. aprotic solvents) .

Advanced Question: How can isoindoline derivatives be tailored for specific biological applications while maintaining synthetic feasibility?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl position to modulate lipophilicity and binding affinity .
  • Modular Synthesis : Use 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a scaffold for regioselective functionalization (e.g., nucleophilic ring-opening with amines) .
  • Validation : Test derivatives in radical scavenging assays (e.g., DPPH assay) and correlate results with computational logP values.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers integrate theoretical models into experimental design for isoindoline-based radical scavengers?

Methodological Answer:

  • Theoretical Framework : Apply Marcus theory to predict electron-transfer kinetics in radical scavenging .
  • Hybrid Methods : Combine molecular dynamics (MD) simulations with experimental EPR data to validate spin delocalization mechanisms .
  • Case Study : For TMIO derivatives, theoretical HOMO-LUMO gaps correlate with experimental redox potentials .

Properties

IUPAC Name

2-benzyl-1,1,3,3-tetramethylisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXORNCDWOHJSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513093
Record name 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82894-83-5
Record name 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis set up by Rizzardo and coworkers is of the greatest practical interest, and comprises the synthesis of N-benzylpthalimide from benzyl bromide and potassium phthalimide, followed by its alkylation with a Grignard reagent. In the synthesis of 1,1,3,3-tetramethylisoindoline, for example, the Grignard reagent was prepared starting from methyl iodide and magnesium using, as solvents, ethyl ether and toluene (in succession): after 4 hours at reflux, N-benzyl-1,1,3,3-tetramethylisoindoline is obtained (37% yield), which is then treated with hydrogen (4 atmospheres; room temperature) in glacial acetic acid and in the presence of palladium-based catalysts (5% on coal). After 3 hours of reaction, 1,1,3,3-tetramethylisoindoline is obtained (II, R═CH3) with a yield of 96% (P. G. Griffiths, G. Moad, E. Rizzardo, D. H. Solomon, “Australian Journal of Chemistry” 1983, 36, 397).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzyl-1,1,3,3-tetramethylisoindoline
2-Benzyl-1,1,3,3-tetramethylisoindoline
2-Benzyl-1,1,3,3-tetramethylisoindoline
2-Benzyl-1,1,3,3-tetramethylisoindoline
2-Benzyl-1,1,3,3-tetramethylisoindoline
2-Benzyl-1,1,3,3-tetramethylisoindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.